1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375193-64-7
VCID: VC11524395
InChI: InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-10-7-1-2-9-3-5(6)7;/h1-4,10H,(H,11,12);1H
SMILES:
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.60 g/mol

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride

CAS No.: 2375193-64-7

Cat. No.: VC11524395

Molecular Formula: C8H7ClN2O2

Molecular Weight: 198.60 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride - 2375193-64-7

Specification

CAS No. 2375193-64-7
Molecular Formula C8H7ClN2O2
Molecular Weight 198.60 g/mol
IUPAC Name 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-10-7-1-2-9-3-5(6)7;/h1-4,10H,(H,11,12);1H
Standard InChI Key RWXIBYQITUKRKB-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=C1NC=C2C(=O)O.Cl

Introduction

Structural Elucidation and Chemical Identity

Molecular Architecture

The molecular formula of 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is C₈H₆ClN₂O₂, with a molecular weight of 198.60 g/mol . The core structure consists of a bicyclic system featuring a pyrrole ring fused to a pyridine ring at the [3,2-c] position. The carboxylic acid substituent at the 3-position introduces polarity, while the hydrochloride salt enhances solubility in aqueous media. The IUPAC name, 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride, reflects this arrangement unambiguously .

Stereoelectronic Features

The SMILES notation C1=CN=CC2=C1NC=C2C(=O)O.Cl delineates the connectivity: a pyridine nitrogen at position 1, a pyrrole nitrogen at position 3, and a carboxyl group at position 3 . The InChIKey KFXCBDIUQIOENT-UHFFFAOYSA-N provides a unique identifier for computational studies . The planar bicyclic system permits π-π stacking interactions, while the carboxylic acid enables hydrogen bonding—critical for target engagement in biological systems .

Synonyms and Identifiers

This compound is cataloged under multiple identifiers:

  • CAS Registry: 2901101-75-3

  • EC Number: 897-451-6

  • PubChem CID: 167716005 (hydrochloride salt), 12410853 (free acid)

These identifiers ensure precise differentiation from structurally similar compounds, such as 1H-pyrrolo[2,3-c]pyridine derivatives, which vary in ring fusion positions .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid hydrochloride is documented, analogous methodologies for pyrrolopyridine carboxylates suggest feasible pathways. A representative approach involves:

  • Bromination and Nitration: Starting from 2-bromo-5-methylpyridine, sequential nitration and oxidation yield nitro intermediates .

  • Cyclization: Treatment with iron powder in acetic acid facilitates cyclization to form the pyrrolopyridine core .

  • Carboxylation: Lithiation at low temperatures (-78°C) followed by carboxylation with CO₂ introduces the carboxylic acid group .

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .

For example, a related synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid employed tert-butyllithium and CO₂ to install the carboxyl group, achieving a 24% yield after acidification . Adapting this method to the [3,2-c] isomer would require positional selectivity during cyclization.

Purification and Characterization

Post-synthesis purification typically involves diethyl ether washes and recrystallization from ethyl acetate . Nuclear magnetic resonance (NMR) spectra would exhibit characteristic shifts:

  • ¹H NMR: Aromatic protons between δ 6.6–8.0 ppm, with deshielding observed for the carboxylic acid proton .

  • ¹³C NMR: Carbonyl carbon at δ ~170 ppm, aromatic carbons at δ 110–150 ppm .
    Liquid chromatography-mass spectrometry (LC-MS) data would confirm the molecular ion peak at m/z 197 ([M+H]⁺ for the free acid) .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free base. Predicted logP values (calculated via PubChem) suggest moderate lipophilicity (~1.5), balancing membrane permeability and aqueous solubility . The carboxylic acid group (pKa ~4.2) ionizes at physiological pH, influencing bioavailability.

Spectroscopic and Chromatographic Data

  • UV-Vis: λₘₐₓ ~270 nm (aromatic π→π* transitions) .

  • HPLC: Retention time ~1.8 minutes under reverse-phase conditions .

  • Collision Cross Section (CCS): Predicted CCS values for adducts range from 130.1 Ų ([M-H]⁻) to 143.0 Ų ([M+Na]⁺), aiding mass spectrometry-based quantification .

Applications in Drug Development

Intermediate for Analog Synthesis

The carboxylic acid moiety permits derivatization into amides, esters, or acyl hydrazides, enabling library synthesis for high-throughput screening. For example, coupling with 3,4,5-trimethoxyaniline could yield combretastatin analogs .

Bioconjugation

The acid group facilitates conjugation to nanoparticles or antibodies for targeted drug delivery systems.

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